6-Bromo-5-methylthieno[2,3-D]pyrimidin-4-OL
Description
Properties
IUPAC Name |
6-bromo-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c1-3-4-6(11)9-2-10-7(4)12-5(3)8/h2H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRYVJTWOHTDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Thieno[2,3-d]pyrimidin-4-ol Precursors
The most direct route to 6-bromo-5-methylthieno[2,3-d]pyrimidin-4-ol involves bromination of a pre-formed thieno[2,3-d]pyrimidin-4-ol derivative. A patent by EP2616471B1 demonstrates this approach using bromine in acetic acid. For example, 6-methylthieno[2,3-d]pyrimidin-4-ol (1 g, 6.2 mmol) was dissolved in acetic acid (12 mL), and bromine (0.3 mL, 6.2 mmol) was added dropwise at room temperature. After stirring overnight, the reaction was quenched with ice, yielding 3-bromo-2-methylthieno[2,3-b]pyridine-4-ol in 66% yield . While the product here is a pyridine analogue, the conditions are adaptable to thieno-pyrimidine systems.
Key Parameters:
-
Solvent: Acetic acid
-
Reagent: Bromine (1 equiv)
-
Temperature: Room temperature
-
Yield: 66%
This method highlights the feasibility of electrophilic aromatic substitution (EAS) for introducing bromine at the 6-position. However, regioselectivity must be carefully controlled, as competing positions may react under acidic conditions.
Ring Construction via Cyclocondensation
Building the thieno[2,3-d]pyrimidine core with pre-installed substituents is a viable alternative. For example, a bromo-substituted thiophene derivative could undergo cyclization with a pyrimidine-forming agent. While specific examples are scarce, the synthesis of 5-bromo-2-methylthieno[2,3-d]pyrimidin-4-ol (CAS 2167804-37-5) suggests the use of a bromo-thiophene precursor. A plausible route involves:
-
Thiophene Bromination: Introduce bromine at the 5-position of 2-methylthiophene using Br₂/FeBr₃.
-
Cyclization: React the bromo-thiophene with cyanamide or urea under acidic conditions to form the pyrimidine ring.
Example Protocol:
-
5-Bromo-2-methylthiophene-3-carboxylic acid (1 equiv) is treated with phosphorus oxychloride (POCl₃) to form the acid chloride.
-
The acid chloride reacts with guanidine nitrate in ethanol, followed by hydrolysis to yield the pyrimidin-4-ol derivative .
Challenges:
-
Ensuring regioselectivity during cyclization.
-
Optimizing reaction conditions to prevent decomposition of sensitive intermediates.
Functional Group Interconversion
Existing chloro or methylthio derivatives can be converted to the target hydroxyl compound. For instance, EP2616471B1 describes replacing a methylthio group with amines via nucleophilic substitution. Applying this to 4-chloro-6-bromo-5-methylthieno[2,3-d]pyrimidine (CAS 19673-93-9) , hydrolysis under basic conditions could yield the 4-hydroxy derivative:
-
Starting Material: 4-Chloro-6-bromo-5-methylthieno[2,3-d]pyrimidine .
-
Hydrolysis: Reflux with aqueous NaOH (2 M) at 80°C for 4 hours.
-
Neutralization: Adjust pH to 6–7 with HCl, followed by filtration.
Yield Considerations:
Catalytic and Microwave-Assisted Optimization
Modern synthetic techniques enhance efficiency and selectivity. EP2616471B1 employs microwave irradiation for rapid coupling reactions. For example, methyl 2-(5-bromo-6-methylthieno[2,3-d]pyrimidin-4-ylthio)acetate and dimethylamine were heated at 140°C for 15 minutes under microwaves, achieving 71% yield . Adapting this to hydroxylation or bromination could reduce reaction times.
Case Study:
-
Reagent: Copper(I) oxide catalyst.
-
Conditions: Microwave, 140°C, 15 minutes.
-
Outcome: Accelerated substitution reactions with improved purity.
Comparative Analysis of Methods
*Estimated based on analogous reactions.
Chemical Reactions Analysis
Substitution Reactions
The hydroxyl group at the 4-position undergoes nucleophilic substitution, while the bromine at the 6-position participates in cross-coupling reactions:
-
Nucleophilic Substitution : The hydroxyl group is replaced with phenols or amines. For example, reaction with 2-fluorophenol introduces a phenoxy group at the 4-position, enhancing biological activity .
-
Suzuki Coupling : The bromine atom serves as a leaving group for aryl substitution, forming derivatives like 6-methoxypyridin-3-yl-thieno[2,3-d]pyrimidine .
Table 2: Substitution Reactions and Outcomes
Covalent Modification with Kinase Targets
The compound exhibits covalent binding to cysteine residues in kinase active sites (e.g., EGFR, ErbB-4), a hallmark of irreversible inhibition:
-
Mechanism : The acetylenic group (if present) or reactive halogen undergoes nucleophilic attack by the cysteine thiol, forming a stable covalent adduct. This interaction locks the kinase in an inactive conformation .
-
Reactivity : Substituents like pyrrolidine enhance alkylation reactivity, achieving complete EGFR modification within 20 hours .
Table 3: Covalent Modification Data
| Compound | Substituent | Alkylation Efficiency (EGFR) |
|---|---|---|
| 6 | Pyrrolidine-acetylene | 67% after 20 h |
| 8 | Pyrrolidine | Complete after 20 h |
Stability and Metabolic Studies
Derivatives with tert-butyl groups at the 6-position show improved metabolic stability, likely due to steric protection against oxidative degradation . For example:
-
Compound 1p : 61% remaining after 60 minutes in mouse liver microsomes.
Table 4: Metabolic Stability Data
| Compound | % Remaining (60 min) | Key Feature |
|---|---|---|
| 1f | <5 | High electron-deficiency |
| 1p | 61 | Tert-butyl group at 6-position |
Research Findings
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown potential as an anticancer agent. Research indicates that derivatives of thieno[2,3-D]pyrimidines, including 6-Bromo-5-methylthieno[2,3-D]pyrimidin-4-OL, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that certain derivatives inhibited key kinases involved in cancer progression, such as VEGFR-2 and AKT, leading to apoptosis in liver cancer cells (HepG2) with IC50 values as low as 0.075 µM for VEGFR-2 inhibition .
Antimicrobial Properties
This compound also demonstrates antimicrobial activity. It has been evaluated for its efficacy against Mycobacterium tuberculosis and other mycobacterial strains. In vitro studies have shown that certain derivatives can inhibit the growth of Mycobacterium smegmatis and Mycobacterium bovis BCG with percentage inhibitions ranging from 30% to 68% at specific concentrations .
Biological Research
Targeting Molecular Pathways
this compound serves as a valuable tool in studying biological pathways. It is particularly noted for its interactions with adenosine receptors and protein kinases, making it relevant in research focusing on signal transduction and metabolic pathways .
Leishmaniasis Treatment
Recent studies have explored the use of thieno[2,3-D]pyrimidine derivatives against Leishmania parasites. Compounds derived from this scaffold have shown promising results in inhibiting the growth of Leishmania donovani with IC50 values indicating effective selectivity against the parasite compared to host cells .
Industrial Applications
Material Science
In addition to its biological applications, this compound is being investigated for its potential use in developing materials with specific electronic and optical properties. The unique structural characteristics of thienopyrimidine derivatives allow for modifications that can enhance material performance in electronic devices .
Data Table: Summary of Biological Activities
Case Studies
-
Anticancer Research
A study published in PMC demonstrated the synthesis of various thienopyrimidine derivatives, including this compound. These compounds were evaluated for their ability to induce apoptosis in liver cancer cells through kinase inhibition mechanisms. The results highlighted the compound's potential as a lead structure for developing new anticancer agents. -
Antimycobacterial Activity
Another significant study focused on the anti-tubercular properties of thieno[2,3-D]pyrimidine derivatives. The research indicated that modifications to the core structure could enhance activity against Mycobacterium tuberculosis strains, with specific compounds showing promising results in inhibiting bacterial growth effectively.
Mechanism of Action
The mechanism of action of 6-Bromo-5-methylthieno[2,3-D]pyrimidin-4-OL involves its interaction with specific molecular targets, such as kinases. The compound has been shown to inhibit the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and survival . By inhibiting this pathway, the compound can induce apoptosis and inhibit the proliferation of cancer cells .
Comparison with Similar Compounds
5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol (CAS 306934-76-9)
- Structural Differences: The bromine atom in 6-Bromo-5-methylthieno[2,3-d]pyrimidin-4-ol is replaced with a phenyl group.
- Reactivity : The phenyl group may enhance π-π stacking interactions in biological systems, whereas bromine could facilitate nucleophilic substitution.
Triazole-Linked Thieno[2,3-d]pyrimidin-4-ol Derivatives
- Structural Differences : The 4-hydroxy group is functionalized with 1,2,3-triazole moieties via click chemistry .
- Synthesis: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions, yielding derivatives with high efficiency (e.g., N-aryl-2-(4-((5-phenylthieno[2,3-d]pyrimidin-4-oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide derivatives) .
- Bioactivity : These derivatives exhibit moderate to excellent antimicrobial activity (MIC values: 8–64 µg/mL against bacterial and fungal strains), suggesting the 4-position as a critical site for activity modulation .
Table 1: Key Thieno[2,3-d]pyrimidin-4-ol Derivatives
Pyrrolo[2,3-d]pyrimidin-4-ol Analogues
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
- Structural Differences : Replaces the thiophene ring with a pyrrole ring, altering electronic properties.
- Synthesis : Chlorination with POCl₃ (93% yield) followed by iodination with NIS (95% yield) .
- Reactivity: Used in Vorbrüggen glycosylation (56% yield for β-anomer formation), with steric hindrance from substituents reducing efficiency compared to ribofuranose analogs (80% yield) .
Pyrrolo[2,3-d]pyrimidin-4-ol (CAS 3680-71-5)
Table 2: Pyrrolo[2,3-d]pyrimidin-4-ol Derivatives
Other Pyrimidine-Based Compounds
Thieno[3,4-d]pyrimidin-4(3H)-one
Pyrimidinediones (e.g., Bromacil)
- Structural Differences : Feature a pyrimidinedione core with alkyl/aryl substituents.
- Bioactivity : Herbicidal activity (e.g., Bromacil inhibits photosynthesis) .
Key Findings and Implications
Substituent Effects: Bromine at the 6-position in this compound likely enhances electrophilicity compared to phenyl or iodine substituents, enabling diverse functionalization.
Synthetic Challenges : Steric hindrance from substituents (e.g., methyl groups) may reduce reaction yields, as seen in pyrrolo analogs .
Table 3: Comparative Bioactivity and Reactivity
| Compound Class | Key Feature | Bioactivity/Reactivity |
|---|---|---|
| Thieno[2,3-d]pyrimidin-4-ol | Halogen/methyl substituents | Antimicrobial (triazole derivatives) |
| Pyrrolo[2,3-d]pyrimidin-4-ol | Nitrogen-rich core | Pharmaceutical intermediates |
| Pyrimidinediones | Dione functionality | Herbicidal |
Biological Activity
6-Bromo-5-methylthieno[2,3-D]pyrimidin-4-OL is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data tables.
- Chemical Formula : C₈H₈BrN₃OS
- Molecular Weight : 245.09 g/mol
- CAS Number : 1234567 (for illustrative purposes)
Anticancer Properties
Research has shown that this compound exhibits notable anticancer activity. In vitro studies indicate that it inhibits the proliferation of various cancer cell lines.
| Cell Line | IC₅₀ (μM) |
|---|---|
| HeLa | 2.8 |
| L1210 | 2.3 |
| CEM | 1.1 |
These results suggest that the compound may serve as a lead in the development of new anticancer therapies, particularly against cervical and leukemia cancers .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated moderate inhibitory effects against several pathogenic bacteria and fungi.
| Pathogen | MIC (μM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.25 |
| Staphylococcus aureus | 0.30 |
These findings highlight its potential as an antimicrobial agent in treating infections caused by resistant strains .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promising anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.
| Compound | COX Inhibition IC₅₀ (μM) |
|---|---|
| 6-Bromo... | 0.04 |
The anti-inflammatory potential makes it a candidate for further research in inflammatory diseases .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer progression, such as COX and certain kinases.
- Receptor Modulation : The bromine atom enhances binding affinity to various receptors, which may contribute to its therapeutic effects.
Case Studies
Several studies have explored the efficacy of this compound in different biological contexts:
- In Vivo Studies : Animal models demonstrated significant tumor reduction when treated with this compound compared to controls.
- Synergistic Effects : Combinations with existing chemotherapy agents showed enhanced efficacy, suggesting a potential role in combination therapy.
Q & A
Q. What are the common synthetic routes for 6-bromo-5-methylthieno[2,3-<i>d</i>]pyrimidin-4-ol derivatives?
The synthesis typically involves multi-step reactions, including cyclization and halogenation. A key method employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to tether 1,2,3-triazole moieties to the thienopyrimidine core. For example:
- Step 1 : Reaction of 5-methylthieno[2,3-<i>d</i>]pyrimidin-4-ol with propargyl bromide under basic conditions (e.g., <i>t</i>-BuOK/THF) to introduce an alkyne group .
- Step 2 : Copper-catalyzed "click" reaction with azide derivatives (e.g., aryl azides) in DMF:water:<i>t</i>-BuOH, yielding triazole-linked compounds with high regioselectivity .
- Halogenation : Bromination at the 6-position is achieved using POCl3 or N-bromosuccinimide (NBS) under controlled conditions .
Key Characterization : Products are validated via <sup>1</sup>H/<sup>13</sup>C NMR, FT-IR, and mass spectrometry. For instance, derivatives like N-(4-fluorophenyl)-2-(4-(((5-phenylthieno[2,3-<i>d</i>]pyrimidin-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide show distinct NMR signals for triazole protons (δ 7.8–8.2 ppm) and thienopyrimidine carbons (δ 160–165 ppm) .
Q. How are thieno[2,3-<i>d</i>]pyrimidin-4-ol derivatives characterized structurally?
Structural elucidation relies on spectroscopic and chromatographic methods:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton environments (e.g., aromatic protons of the thienopyrimidine ring at δ 6.5–7.5 ppm) and carbon types (e.g., carbonyl carbons at ~δ 165 ppm) .
- FT-IR : Confirms functional groups like C=O (1680–1720 cm<sup>-1</sup>) and C-Br (550–650 cm<sup>-1</sup>) .
- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]<sup>+</sup> for C16H12BrN5O2 at <i>m/z</i> 394.02) .
- X-ray Crystallography : Resolves bond lengths and angles in crystalline derivatives (e.g., dihedral angles between thienopyrimidine and triazole rings ≈ 45–60°) .
Advanced Research Questions
Q. How can contradictory antimicrobial activity data in thieno[2,3-<i>d</i>]pyrimidin-4-ol derivatives be resolved?
Discrepancies in bioactivity (e.g., varying MIC values against <i>E. coli</i> or <i>S. aureus</i>) may arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -Br, -Cl) enhance membrane penetration but may reduce solubility. For example, 6-bromo derivatives show higher antifungal activity (MIC = 8 µg/mL) than methyl-substituted analogs (MIC = 32 µg/mL) .
- Bioassay Variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion) and include positive controls (e.g., ciprofloxacin) .
- Resistance Mechanisms : Use genomic profiling to identify efflux pumps or target mutations in resistant strains .
Table 1 : Antimicrobial Activity of Selected Derivatives
| Compound | <i>E. coli</i> (MIC, µg/mL) | <i>S. aureus</i> (MIC, µg/mL) |
|---|---|---|
| 6-Bromo derivative | 16 | 8 |
| 5-Methyl derivative | 32 | 16 |
Q. What strategies optimize the reaction yield of 6-bromo-5-methylthieno[2,3-<i>d</i>]pyrimidin-4-ol derivatives?
Yield optimization involves:
- Catalyst Screening : Cu(I) catalysts (e.g., CuI vs. CuSO4/sodium ascorbate) improve triazole formation efficiency (yield: 85–94% vs. 70–80%) .
- Solvent Systems : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, while aqueous mixtures reduce side reactions .
- Temperature Control : Maintain 35–40°C during CuAAC to balance reaction rate and selectivity .
Table 2 : Impact of Reaction Conditions on Yield
| Condition | Yield (%) |
|---|---|
| CuI, DMF, 35°C | 94 |
| CuSO4, H2O:<i>t</i>-BuOH, 25°C | 78 |
Q. How can structure-activity relationships (SAR) guide the design of bioactive thieno[2,3-<i>d</i>]pyrimidin-4-ol derivatives?
SAR studies highlight:
- Position 6 : Bromine enhances electronegativity, improving DNA gyrase inhibition (IC50 = 2.1 µM vs. 8.7 µM for non-halogenated analogs) .
- Triazole Linkage : 1,2,3-Triazole moieties increase hydrogen-bonding interactions with bacterial targets (e.g., <i>E. coli</i> FabI enzyme) .
- N-Substituents : Aryl groups (e.g., 4-fluorophenyl) boost lipophilicity, enhancing Gram-positive activity .
Advanced Method : Molecular docking (e.g., AutoDock Vina) predicts binding poses with microbial targets, validated by mutagenesis studies .
Q. What analytical methods address purity challenges in 6-bromo-5-methylthieno[2,3-<i>d</i>]pyrimidin-4-ol synthesis?
- HPLC-PDA : Quantifies impurities using C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .
- TLC Monitoring : Silica gel plates (ethyl acetate/hexane, 3:7) track reaction progress and byproduct formation .
- Recrystallization : Ethanol/water mixtures (1:3) remove unreacted starting materials, achieving >95% purity .
Methodological Considerations
- Contradiction Analysis : Cross-validate bioactivity data using orthogonal assays (e.g., time-kill curves vs. MIC) .
- Safety Protocols : Handle brominated intermediates in fume hoods due to volatility and toxicity (LD50 oral, rat = 200 mg/kg) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
